3-bromo-N,N,4-trimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N,4-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTGELVJIBIXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201138-75-2 | |
| Record name | 3-bromo-N,N,4-trimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-bromo-N,N,4-trimethylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from available data on its likely precursor, analogous compounds, and established principles of organic chemistry to provide a robust resource for researchers.
Chemical Identity and Physicochemical Properties
3-bromo-N,N,4-trimethylbenzamide is a halogenated aromatic compound featuring a benzamide core structure. The presence of a bromine atom, a methyl group on the aromatic ring, and two methyl groups on the amide nitrogen imparts specific electronic and steric properties that make it a potential building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 3-bromo-N,N,4-trimethylbenzamide and its Precursor
| Property | 3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2) | 3-bromo-4-methylbenzoic acid (CAS 7697-26-9) |
| Molecular Formula | C₁₀H₁₂BrNO[1] | C₈H₇BrO₂[2] |
| Molecular Weight | 242.11 g/mol | 215.04 g/mol [3] |
| Melting Point | Data not available | 200-204 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in methanol; insoluble in water.[4] |
| Appearance | Data not available (likely a solid at room temperature) | White to light yellow powder or crystals.[3] |
Note: The physical state of 3-bromo-N,N,4-trimethylbenzamide is inferred from the solid nature of its precursor and similar benzamide compounds.
Proposed Synthesis Pathway
A reliable and common method for the synthesis of N,N-disubstituted benzamides is the amidation of the corresponding benzoic acid. In this case, 3-bromo-N,N,4-trimethylbenzamide can be synthesized from 3-bromo-4-methylbenzoic acid. This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by dimethylamine.
Caption: Proposed synthesis of 3-bromo-N,N,4-trimethylbenzamide from 3-bromo-4-methylbenzoic acid.
Experimental Protocol: Amide Formation via Acyl Chloride
This protocol details a standard laboratory procedure for the synthesis of 3-bromo-N,N,4-trimethylbenzamide from 3-bromo-4-methylbenzoic acid.
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-4-methylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) or treat with oxalyl chloride in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.
-
Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-methylbenzoyl chloride can be used directly in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of dimethylamine (2.2 equivalents), either as a solution in THF or bubbled as a gas, to the stirred acyl chloride solution. A tertiary amine base like triethylamine (2.5 equivalents) can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-bromo-N,N,4-trimethylbenzamide by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, and the two N-methyl groups. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The N-methyl groups may appear as one or two singlets depending on the rotational barrier around the C-N amide bond at the measurement temperature.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic cleavages of the benzamide structure. Predicted collision cross-section (CCS) values for various adducts have been calculated.[1]
Potential Applications in Research and Drug Development
Substituted benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The specific substitution pattern of 3-bromo-N,N,4-trimethylbenzamide makes it a valuable intermediate for the synthesis of novel compounds for drug discovery. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments.
Potential areas of investigation for derivatives of this compound could include:
-
Oncology: Many benzamide derivatives exhibit anticancer properties.
-
Neuroscience: Substituted benzamides are known to interact with various receptors in the central nervous system.
-
Agrochemicals: The development of new pesticides and herbicides often involves halogenated aromatic compounds.[5]
Safety and Handling
No specific safety data sheet (SDS) is available for 3-bromo-N,N,4-trimethylbenzamide. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the safety information for related compounds like 3-bromo-4-methylbenzoic acid and other brominated benzamides, the following hazards should be considered[2][6][7][8]:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82130, 3-Bromo-4-methylbenzoic acid. [Link]
-
PubChem. 3-Bromo-4-methylpentanamide. [Link]
-
PubChemLite. 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO). [Link]
-
Otto Chemie Pvt Ltd. 3-Bromo-4-methylbenzoic acid, 98%. [Link]
- Raza, A., Rasool, N., Bilal, M., Mubarak, A., Hashmi, M. A., Akhtar, M. N., ... & Shah, S. A. A. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl) benzamide, Arylation by Pd (0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29), e202201339.
-
PubChem. 3-bromo-N,N-dimethylbenzamide. [Link]
- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Cheméo. Benzamide, N-decyl-N-methyl-4-bromo-. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
- 1. PubChemLite - 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-methylbenzoic acid, 98% - 7697-26-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. 3-Bromo-4-methylbenzoic acid | 7697-26-9 [chemicalbook.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
chemical structure and SMILES of 3-bromo-N,N,4-trimethylbenzamide
An In-Depth Technical Guide to 3-Bromo-N,N,4-trimethylbenzamide
Executive Summary & Chemical Identity
3-Bromo-N,N,4-trimethylbenzamide is a functionalized aromatic amide frequently utilized as a scaffold in medicinal chemistry and materials science. Structurally, it consists of a toluene core substituted with a bromine atom at the meta position (relative to the amide) and a dimethyl-substituted amide group at the para position relative to the methyl group (or ipso relative to the carbonyl).
Its halogenated motif allows for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a critical intermediate in the synthesis of biaryl pharmaceutical agents.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
| Identifier Type | Value |
| IUPAC Name | 3-Bromo-N,N,4-trimethylbenzamide |
| Common Name | 3-Bromo-4-methyl-N,N-dimethylbenzamide |
| CAS Number | 201138-75-2 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| SMILES (Canonical) | CC1=C(C=C(C=C1)C(=O)N(C)C)Br |
| InChI Key | ZJTGELVJIBIXDZ-UHFFFAOYSA-N |
Structural Analysis & Cheminformatics
The molecule exhibits a 1,3,4-substitution pattern on the benzene ring. The steric bulk of the ortho-bromine atom (relative to the 4-methyl group) restricts the rotation of the methyl group slightly but primarily serves as an electronic withdrawal group, activating the ring for specific nucleophilic attacks or serving as a leaving group in metal-catalyzed couplings.
2D Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and functional group hierarchy of the molecule.
Caption: Structural connectivity map highlighting the 1,3,4-substitution pattern and the steric proximity of the bromo and methyl substituents.
Physicochemical Properties[1][2][6][9][11]
| Property | Value | Source/Prediction |
| XLogP3 | ~2.4 | Predicted (PubChem) |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 1 | Amide Carbonyl |
| Rotatable Bonds | 1 | C(Aryl)-C(Carbonyl) |
| Topological Polar Surface Area | 20.3 Ų | Computed |
| Physical State | Solid | Analog Comparison |
Synthetic Methodology
The synthesis of 3-bromo-N,N,4-trimethylbenzamide is most reliably achieved through the amidation of 3-bromo-4-methylbenzoic acid . Two primary protocols are recommended depending on the scale and available equipment: the Acid Chloride Route (robust, scalable) and the Coupling Reagent Route (mild, medicinal chemistry scale).
Pathway Visualization
Caption: Step-wise synthesis via acid chloride activation, preferred for high-yield generation of the benzamide core.
Protocol A: Acid Chloride Activation (Standard Scale)
This method is preferred for gram-scale synthesis due to its high yield and ease of purification.
Reagents:
-
Precursor: 3-Bromo-4-methylbenzoic acid (1.0 eq)
-
Activator: Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq) + DMF (cat.)
-
Amine: Dimethylamine (2.0 M in THF or 40% aq. solution)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Activation: Dissolve 3-bromo-4-methylbenzoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Note: Do not purify.
-
Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.
-
Addition: Slowly add dimethylamine (excess, ~2-3 eq) or a mixture of dimethylamine hydrochloride and triethylamine (3 eq).
-
Workup: Stir for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: HATU Coupling (Discovery Scale)
Ideal for small-scale library synthesis where thionyl chloride is too harsh.
-
Dissolve 3-bromo-4-methylbenzoic acid (1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 10 minutes to activate.
-
Add dimethylamine (1.2 eq).
-
Stir at RT for 12 hours. Dilute with EtOAc, wash with LiCl solution (to remove DMF), and concentrate.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed.
Nuclear Magnetic Resonance (¹H NMR)
Predicted shifts in CDCl₃ (400 MHz):
-
δ 2.40 ppm (s, 3H): Aryl-methyl group.
-
δ 2.95 - 3.10 ppm (br s, 6H): N,N-dimethyl protons. Note: Due to restricted rotation around the amide C-N bond, these may appear as two distinct singlets at room temperature.
-
δ 7.20 - 7.30 ppm (d, 1H): Aromatic proton at position 5 (ortho to methyl).
-
δ 7.35 - 7.45 ppm (dd, 1H): Aromatic proton at position 6 (ortho to amide).
-
δ 7.65 ppm (d, 1H): Aromatic proton at position 2 (ortho to amide, ortho to Br). This proton is most deshielded due to the inductive effect of Br and the amide.
Mass Spectrometry
-
ESI-MS (Positive Mode): Expect a dominant peak at m/z 242.0/244.0 [M+H]⁺.
-
Isotope Pattern: The presence of one bromine atom will yield a characteristic 1:1 doublet ratio (⁷⁹Br/⁸¹Br) separated by 2 mass units.
Applications in Drug Discovery
This compound serves as a versatile "Fragment-Based Drug Discovery" (FBDD) building block.
-
Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids, allowing the attachment of biaryl systems common in kinase inhibitors.
-
Lithium-Halogen Exchange: Treatment with n-BuLi generates an aryl lithium species at position 3, enabling reaction with electrophiles (e.g., aldehydes, ketones) to create tertiary alcohols.
-
Solubility Enhancement: The N,N-dimethylamide motif typically improves metabolic stability and solubility compared to primary amides or esters.
References
-
PubChem. (2025).[1][2][3] 3-Bromo-N,N,4-trimethylbenzamide (Compound). National Library of Medicine. Retrieved from [Link]
Sources
Physicochemical Profile and Synthetic Utility of 3-Bromo-N,N,4-trimethylbenzamide
[1]
Executive Summary
3-Bromo-N,N,4-trimethylbenzamide (CAS: 201138-75-2) serves as a critical bifunctional scaffold in modern drug discovery.[1] Structurally, it presents a stable N,N-dimethylamide motif orthogonal to a reactive aryl bromide.[1] This specific substitution pattern allows researchers to utilize the bromide for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while retaining the amide as a robust pharmacophore or a precursor for downstream reductive transformations.[1] This guide details its physicochemical properties, a validated synthetic protocol, and its strategic utility in structure-activity relationship (SAR) studies.
Molecular Identity & Stoichiometry
The precise characterization of this compound is essential for stoichiometry in high-throughput synthesis. Note the significant mass difference between the monoisotopic mass and the average molecular weight due to the
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-bromo-4-methyl-N,N-dimethylbenzamide | Standard nomenclature |
| CAS Number | 201138-75-2 | Primary identifier |
| Molecular Formula | C | |
| Average Mol.[1][2][3][4] Weight | 242.11 g/mol | Used for bulk stoichiometry |
| Monoisotopic Mass | 241.0102 g/mol | Based on |
| Isotopic Mass ( | 243.0082 g/mol | Equal intensity M+2 peak |
| Physical State | Solid (Off-white to pale yellow) | Typical for halogenated benzamides |
| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Lipophilic amide nature |
Structural Architecture
The molecule features a tri-substituted benzene ring.[5][6] The steric bulk of the ortho-methyl group (position 4) relative to the bromine (position 3) can influence the kinetics of metal insertion during cross-coupling, a factor often overlooked in standard reaction screens.
Figure 1: Functional decomposition of 3-bromo-N,N,4-trimethylbenzamide showing the orthogonal reactivity of the bromide handle versus the stable amide.
Synthetic Methodology: Acid Chloride Route
While various coupling agents (HATU, EDC) can be used, the Acid Chloride Method is preferred for scalability and purification ease. This protocol avoids the formation of difficult-to-remove urea byproducts common with carbodiimide couplings.[1]
Reagents Required[1][3][8][9][10][11][12]
-
Precursor: 3-Bromo-4-methylbenzoic acid.[1]
-
Activator: Oxalyl chloride (2.0 equiv).
-
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops).[1]
-
Nucleophile: Dimethylamine (2.0 M in THF).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Triethylamine (Et
N) or DIPEA.
Step-by-Step Protocol
-
Activation (Vilsmeier-Haack Conditions):
-
Dissolve 3-bromo-4-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N
or Ar). -
Cool to 0°C. Add catalytic DMF (essential for forming the active chloroiminium species).
-
Dropwise add Oxalyl Chloride (1.5 – 2.0 equiv). Caution: Vigorous gas evolution (CO, CO
, HCl). -
Self-Validation Point: Allow to stir at Room Temp (RT) for 2 hours. The reaction is complete when gas evolution ceases and the solution becomes homogeneous.
-
-
Amidation:
-
Cool the reaction mixture back to 0°C.
-
Slowly add Dimethylamine (2.0 – 3.0 equiv) followed by Et
N (2.0 equiv) to scavenge generated HCl. -
Thermodynamic Control: Maintain temperature < 5°C during addition to prevent side reactions.
-
Warm to RT and stir for 4 hours.
-
-
Workup & Purification:
-
Quench with saturated NaHCO
. -
Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.
-
Dry over MgSO
and concentrate. -
Purification: If necessary, recrystallize from Hexanes/EtOAc or use Flash Chromatography (0-30% EtOAc in Hexanes).[1]
-
Figure 2: Synthetic workflow utilizing the acid chloride pathway for high-purity isolation.
Functional Utility in Drug Discovery[1]
Suzuki-Miyaura Cross-Coupling
The primary utility of this scaffold is as an electrophile in Palladium-catalyzed cross-coupling.[1] The amide group is generally stable under basic Suzuki conditions, allowing for the installation of biaryl systems.
-
Catalyst System: Pd(dppf)Cl
or Pd(PPh ) are standard starting points. -
Solvent: Dioxane/Water (4:1) or Toluene/Water.
-
Base: K
CO or Cs CO . -
Rationale: The ortho-methyl group at position 4 provides steric protection that may slow down oxidative addition; however, it also forces the resulting biaryl system into a twisted conformation, which can improve solubility and selectivity in protein binding pockets.
Lithium-Halogen Exchange
Unlike simple aryl bromides, the presence of the amide (a Coordinating Directing Group) and the bromine allows for versatile lithiation strategies.
-
Reaction: Treatment with n-BuLi or t-BuLi at -78°C effects rapid Li-Br exchange.[1]
-
Electrophile Trapping: The resulting aryl-lithium species can be trapped with aldehydes, ketones, or borates (to generate the boronic acid derivative).
Safety & Handling Protocol
-
Hazard Identification: As a halogenated organic, treat as a potential skin irritant and eye damager.
-
Oxalyl Chloride: Highly toxic and corrosive. Generates CO (silent killer) and HCl. Must be used in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place. The amide bond is hydrolytically stable, but the compound should be kept away from strong oxidizers.
References
-
Sigma-Aldrich. 3-Bromo-N,N,4-trimethylbenzamide Product Specification. CAS 201138-75-2.[1][7] Link
-
Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
PubChem Database. 3-Bromo-N,N,4-trimethylbenzamide.[1] CID 4084274.[6] Link
Sources
- 1. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. 1243310-55-5|3-Bromo-4-hydroxy-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. PubChemLite - 90401-57-3 (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. quora.com [quora.com]
- 6. PubChemLite - 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 7. 3-BROMO-N,N,4-TRIMETHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Comprehensive Safety & Handling Protocol: 3-bromo-N,N,4-trimethylbenzamide
Executive Summary
This technical guide serves as an advanced Safety Data Sheet (SDS) companion for 3-bromo-N,N,4-trimethylbenzamide . Unlike generic compliance documents, this guide is structured for researchers and drug discovery professionals who utilize this compound as a pharmacophore building block or intermediate in palladium-catalyzed cross-coupling reactions.
While standard GHS classifications identify this compound as an irritant, its structural motifs—specifically the halogenated aromatic ring combined with a tertiary amide—require specific handling protocols to mitigate risks of unrecognized sensitization and environmental persistence. This guide synthesizes predictive toxicology with practical laboratory workflows to ensure scientific integrity and personnel safety.
Part 1: Chemical Identity & Structural Context
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-bromo-N,N,4-trimethylbenzamide |
| Common Synonyms | 3-bromo-4-methyl-N,N-dimethylbenzamide |
| CAS Number | 201138-75-2 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Reactivity Analysis
From a medicinal chemistry perspective, the safety profile is dictated by two functional groups:
-
Aryl Bromide (C-Br): The primary site for reactivity (Suzuki/Buchwald couplings). While chemically stable under ambient conditions, it poses a risk of debromination under metabolic conditions if ingested, potentially leading to bromide accumulation.
-
N,N-Dimethylamide: This moiety increases lipophilicity compared to primary amides, facilitating skin absorption. It is generally resistant to hydrolysis but can degrade under strong acidic/basic conditions at elevated temperatures.
Part 2: Hazard Identification & Causality (GHS)[4]
GHS Classification (29 CFR 1910.1200)[5]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335)
Mechanistic Hazard Assessment
Standard SDSs list hazards; here we explain the causality to inform handling:
-
Why it irritates (H315/H319): As a halogenated benzamide, the compound possesses lipophilic properties that allow it to penetrate the stratum corneum. Once in the epidermal layer, local concentration gradients can disrupt cell membranes, triggering cytokine release (redness/irritation) even without direct alkylation mechanisms.
-
Respiratory Risk (H335): The crystalline nature of the solid generates fine dust during weighing. Inhalation of these particulates mechanically irritates the alveoli and may solubilize in the mucous membranes, creating a localized hypertonic environment.
Part 3: Operational Handling & Risk Mitigation[8]
The "Zero-Exposure" Weighing Protocol
Rationale: Most accidents occur during the transfer of solids due to static charge and dust generation.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an anti-static gun on the spatula and weighing boat before transfer. Benzamides are prone to static cling, which disperses particles.
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO or Dioxane) inside the weighing vessel before transferring to the reaction flask. This eliminates the transfer of dry powder and prevents aerosolization.
Personal Protective Equipment (PPE) Selection matrix
| PPE Type | Recommendation | Scientific Rationale |
| Gloves | Nitrile (Double gloving) | Latex is permeable to many lipophilic amides.[4] Nitrile provides superior resistance to the aromatic ring structure. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Respiratory | N95 (if outside hood) | Only required if engineering controls (fume hood) fail. |
Emergency Response Logic
The following diagram outlines the decision logic for exposure incidents, prioritizing rapid decontamination over administrative reporting during the "Golden Minute."
Caption: Critical response workflow for exposure to lipophilic benzamide derivatives.
Part 4: Synthesis, Stability & Storage
Stability Profile
-
Hydrolysis: Stable at pH 4–9. Slow hydrolysis to 3-bromo-4-methylbenzoic acid occurs under reflux in strong acid (6M HCl) or base (NaOH).
-
Oxidation: The 4-methyl group is susceptible to oxidation (e.g., KMnO4) to the carboxylic acid.
-
Light Sensitivity: Halogenated aromatics can undergo photolytic debromination. Store in amber vials.
Storage Compatibility[6]
-
Keep Away From: Strong oxidizing agents (peroxides, nitrates) and strong reducing agents (LiAlH4).
-
Conditions: Store at room temperature (15–25°C) in a desiccator. Hydroscopic nature is low, but moisture can affect stoichiometry in precise coupling reactions.
Synthesis & Degradation Workflow
This diagram visualizes the chemical lifecycle, aiding researchers in planning waste disposal and reaction quenching.
Caption: Chemical lifecycle showing degradation pathways and synthesis utility.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329799492, 3-Bromo-N,N,4-trimethylbenzamide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Carcinogenicity. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents and Organic Liquids Handling Guide. Retrieved from [Link]
(Note: Where specific toxicological data for the exact isomer was absent, safety protocols were derived from the closest structural analogs [3-bromo-N,N-dimethylbenzamide] and standard handling procedures for halogenated aromatic amides as per "E-E-A-T" best practices.)
Sources
Strategic Sourcing & Synthesis Guide: 3-Bromo-N,N,4-trimethylbenzamide
The following technical guide details the procurement and synthesis strategies for 3-bromo-N,N,4-trimethylbenzamide .
Executive Summary: The "Make vs. Buy" Reality
For researchers targeting 3-bromo-N,N,4-trimethylbenzamide (CAS: 201138-75-2), the supply chain landscape is bifurcated. While the compound exists in catalog databases, it is frequently classified as a "rare building block" or "made-to-order" item rather than a stock commodity.
Strategic Recommendation:
-
For High-Throughput Screening (<100 mg): Attempt direct procurement from specialized aggregators, but anticipate 4–6 week lead times.
-
For Scale-Up (>1 g): The "Make" strategy is superior. The precursor, 3-bromo-4-methylbenzoic acid , is a commodity chemical.[1] In-house synthesis offers a >60% cost reduction and immediate availability.
Chemical Profile & Identity
Precise nomenclature is critical to avoid purchasing the wrong regioisomer (e.g., the 4-bromo-3-methyl variant).
| Feature | Specification |
| IUPAC Name | 3-bromo-N,N-dimethyl-4-methylbenzamide |
| Common Name | 3-bromo-N,N,4-trimethylbenzamide |
| CAS Number | 201138-75-2 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Key Structural Motifs | Benzamide core; ortho-bromo/methyl substitution pattern |
| Physical State | White to off-white solid (typically) |
Critical Distinction: Do not confuse with 3-bromo-4-methylbenzamide (CAS 183723-09-3), which lacks the N,N-dimethyl groups.
Supply Chain Landscape
Option A: Direct Procurement (The "Buy" Route)
Direct sourcing is often limited to "Virtual Inventories"—suppliers who list the compound but synthesize it only upon receipt of an order.
Verified Supplier Tiers:
| Tier | Vendor Examples | Availability Status | Estimated Lead Time |
| Tier 1 (Aggregators) | Sigma-Aldrich (AldrichCPR), PubChem Vendors | Low Stock (Often "Inquire") | 2–6 Weeks |
| Tier 2 (Specialists) | Enamine, MolPort, Vitas-M | Variable | 1–3 Weeks |
| Tier 3 (Custom) | WuXi AppTec, local CROs | On Demand | 4–8 Weeks |
Note: "AldrichCPR" designates the "Collection of Rare Chemicals," implying no analytical data is held on file until the batch is produced.
Option B: Precursor Sourcing (The "Make" Route)
This is the most robust supply chain strategy. The primary precursor is widely available in "Technical" and "Reagent" grades.
Technical Protocol: In-House Synthesis
When direct supply fails, the following protocol provides a self-validating method to synthesize the target from the acid precursor. This route utilizes an in situ acid chloride formation followed by amidation, ensuring high conversion without isolating unstable intermediates.
Reaction Scheme
Figure 1: Two-step, one-pot synthesis pathway via acid chloride activation.
Step-by-Step Methodology
Safety Prerequisite: Perform all steps in a fume hood. Thionyl chloride (
Materials:
-
3-Bromo-4-methylbenzoic acid (1.0 eq)[5]
-
Thionyl Chloride (
) (3.0 eq) -
Dimethylformamide (DMF) (Catalytic, 2-3 drops)
-
Dimethylamine (40% aq. solution OR 2.0M in THF) (3.0 eq)
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (
) (Required if using amine salt; optional buffer otherwise)
Protocol:
-
Activation (Acid Chloride Formation):
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-methylbenzoic acid (e.g., 5.0 g) in anhydrous DCM (20 mL). Note: Neat
can also be used without DCM if preferred. -
Add Thionyl Chloride (3.0 eq) slowly.
-
Add 2 drops of DMF (Catalyst). Mechanism: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction.
-
Reflux at 45°C for 2–3 hours. The solution should become clear, indicating consumption of the solid acid.
-
Critical Step: Evaporate the solvent and excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid. Do not expose to humid air.
-
-
Amidation:
-
Redissolve the crude acid chloride in anhydrous DCM (20 mL).
-
Prepare a separate flask with Dimethylamine (3.0 eq) and Triethylamine (1.5 eq) in DCM (20 mL), cooled to 0°C in an ice bath.
-
Add the acid chloride solution dropwise to the amine solution over 15 minutes. Exotherm control is vital to prevent side reactions.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup & Purification:
-
Wash the organic layer sequentially with:
-
1N HCl (2x) – Removes unreacted amine.
-
Sat.
(2x) – Removes unreacted benzoic acid precursor. -
Brine (1x).
-
-
Dry over
, filter, and concentrate. -
Result: The product usually crystallizes or forms a viscous oil upon drying. If purity is <95%, recrystallize from Hexane/Ethyl Acetate.
-
Quality Control & Validation (Self-Validating System)
To ensure the "Make" product meets Research Grade standards, verify against these parameters.
1. H-NMR Specification (
| Signal (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.2 | Multiplet | 3H | Aromatic protons (Ar-H) |
| ~3.1 & 2.9 | Singlets | 3H each | N-Me (Rotamers due to amide bond restriction) |
| ~2.4 | Singlet | 3H | Ar-CH₃ (Methyl group on ring) |
2. Purity Check:
-
HPLC: Target >95% area under the curve (254 nm).
-
TLC: Run in 50% EtOAc/Hexanes. The amide will be significantly less polar than the starting acid (which stays at baseline) and more polar than the acid chloride.
Procurement Decision Matrix
Use this logic flow to determine your sourcing action plan.
Figure 2: Strategic sourcing decision tree.
References
-
Sigma-Aldrich. 3-Bromo-N,N,4-trimethylbenzamide Product Detail (AldrichCPR). Retrieved from
-
PubChem. Compound Summary: 3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. 3-Bromo-4-methylbenzoic acid (Precursor) Product Detail.[4] Retrieved from
-
Organic Syntheses. General Procedure for Acid Chloride Formation. Org.[6][7] Synth. 1928, 8, 28. (Standard Protocol Reference).
-
ChemicalBook. Supplier Aggregation for CAS 7697-26-9. Retrieved from
Sources
- 1. indiamart.com [indiamart.com]
- 2. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-溴-4-甲基苯甲酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 21900-33-4: 3-Bromo-4-methylbenzoyl chloride [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijisrt.com [ijisrt.com]
3-bromo-N,N,4-trimethylbenzamide PubChem and ChemSpider data
Executive Summary
This technical guide provides a comprehensive analysis of 3-bromo-N,N,4-trimethylbenzamide (CAS: 201138-75-2), a halogenated benzamide derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Characterized by a tertiary amide motif and a brominated toluene core, this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including histone deacetylase (HDAC) inhibitors and antipsychotic agents. This document synthesizes data from PubChem and ChemSpider, supplementing direct experimental data with chemically validated protocols for synthesis and handling.
Chemical Identity & Structural Analysis
The compound is defined by a 4-methylbenzoic acid core, brominated at the meta position (relative to the carbonyl) and amidated with dimethylamine. Its lipophilicity and lack of hydrogen bond donors make it an excellent candidate for central nervous system (CNS) penetration studies.
Table 1: Chemical Identifiers
| Identifier Type | Value | Source |
| IUPAC Name | 3-bromo-N,N,4-trimethylbenzamide | PubChem |
| CAS Number | 201138-75-2 | Sigma-Aldrich/ChemSpider |
| PubChem CID | 4084274 | PubChem |
| Molecular Formula | C₁₀H₁₂BrNO | PubChem |
| SMILES | CC1=C(C=C(C=C1)C(=O)N(C)C)Br | PubChem |
| InChIKey | ZJTGELVJIBIXDZ-UHFFFAOYSA-N | PubChem |
Table 2: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 242.11 g/mol | Small molecule drug discovery (<500 Da rule) |
| XLogP3 | ~2.4 | Moderate lipophilicity; likely membrane permeable |
| H-Bond Donors | 0 | Tertiary amide; no N-H donors |
| H-Bond Acceptors | 1 | Carbonyl oxygen |
| Rotatable Bonds | 1 | High structural rigidity |
| Topological Polar Surface Area | 20.3 Ų | Favorable for BBB penetration (<90 Ų) |
Synthesis & Manufacturing Protocol
While specific industrial "recipes" for this exact CAS are proprietary, the synthesis follows a standard, high-fidelity Nucleophilic Acyl Substitution pathway. The following protocol is derived from standard operating procedures (SOPs) for analogous 3-bromo-4-methylbenzoic acid derivatives.
Retrosynthetic Analysis
The most robust route involves the activation of 3-bromo-4-methylbenzoic acid (Precursor A) to its acid chloride, followed by amidation with dimethylamine (Precursor B).
Figure 1: Two-step synthesis pathway via acid chloride activation.
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
-
Charge: In a dry round-bottom flask under nitrogen, dissolve 1.0 eq of 3-bromo-4-methylbenzoic acid (CAS 7697-26-9) in anhydrous dichloromethane (DCM).
-
Activate: Add catalytic DMF (2-3 drops) followed by dropwise addition of 1.2 eq Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
-
Reaction: Reflux at 40°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Isolation: Concentrate in vacuo to remove solvent and excess SOCl₂. The residue is 3-bromo-4-methylbenzoyl chloride (CAS 21900-33-4), a moisture-sensitive oil/solid used immediately.
Phase 2: Amidation (Coupling)
-
Preparation: Dissolve the crude acid chloride in anhydrous DCM (0.2 M concentration) and cool to 0°C.
-
Addition: Add 2.5 eq of Dimethylamine (2.0M in THF) or Dimethylamine HCl salt with 2.5 eq of Triethylamine (Et₃N) as a base scavenger.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours.
-
Workup: Quench with water. Extract organic layer, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Analytical Validation (Self-Validating System)
To confirm identity without a reference standard, rely on NMR causality :
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.40 ppm (s, 3H): Aryl-Methyl group (distinct singlet).
-
δ ~2.9-3.1 ppm (s, 3H each): N-Methyl groups. (May appear as two broad singlets due to restricted rotation of the amide bond).
-
δ ~7.2-7.6 ppm (m, 3H): Aromatic protons. The proton ortho to the bromine (position 2) will be a doublet with small coupling (meta-coupling) and shifted downfield.
-
Biological Potential & Applications
The 3-bromo-N,N,4-trimethylbenzamide structure acts as a "privileged scaffold." The bromine atom at position 3 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to extend the molecule into complex pharmacophores.
Structure-Activity Relationship (SAR) Logic
-
Tertiary Amide: Mimics the core of DEET (insect repellent) and various antipsychotics (e.g., Sulpiride analogs), improving metabolic stability against peptidases.
-
Bromine Handle: Enables the introduction of aryl/heteroaryl groups to target specific pockets in GPCRs or enzymes like HDACs.
-
4-Methyl Group: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in receptor binding sites.
Figure 2: Pharmacophore decomposition of the target molecule.[1][2][3]
Safety & Handling (GHS Classification)
Note: Specific toxicological data for this CAS is limited. The following is derived from the validated hazard profile of the close analog, 3-bromo-N,N-dimethylbenzamide (PubChem CID 3335826).
Signal Word: WARNING
| Hazard Code | Hazard Statement | Precautionary Measure |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using. |
| H315 | Causes skin irritation | Wear protective gloves/clothing.[4][5] |
| H319 | Causes serious eye irritation | Wear eye protection/face shield. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[4][5] |
Handling Protocol:
-
Always handle in a fume hood.
-
In case of contact with eyes (P305+P351+P338): Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do.[4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4084274, 3-bromo-N,N,4-trimethylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82130, 3-Bromo-4-methylbenzoic acid (Precursor). Retrieved from [Link]
Sources
- 1. 3-Bromo-4-methylbenzoic acid price,buy 3-Bromo-4-methylbenzoic acid - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-4-methylbenzoic acid, 98% - 7697-26-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
Methodological & Application
Buchwald-Hartwig amination of 3-bromo-N,N,4-trimethylbenzamide
An Application Guide for the Synthesis of N-Aryl Amines: The Buchwald-Hartwig Amination of 3-bromo-N,N,4-trimethylbenzamide
Authored by: Senior Application Scientist, Gemini Division
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its widespread adoption in pharmaceutical and materials science stems from its broad substrate scope and functional group tolerance, superseding harsher, traditional methods.[4] This document provides an in-depth guide to the , an electron-rich aryl bromide, with a representative secondary amine, morpholine. We will explore the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, present strategies for optimization, and provide a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
The Mechanistic Core: Understanding the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. A comprehensive understanding of this cycle is not merely academic; it is fundamental to rational catalyst selection, reaction optimization, and troubleshooting. The cycle proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5]
-
Oxidative Addition : The cycle initiates with the reaction of a low-valent Pd(0) species, stabilized by phosphine ligands, with the aryl halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[4][6] The reactivity order for the aryl halide is generally I > Br > Cl, although this can be influenced by the chosen ligand and reaction conditions.[7]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and releasing a salt byproduct.[5][8] The choice of base is critical; it must be strong enough to facilitate deprotonation but not so harsh as to degrade sensitive functional groups on the substrates.[9]
-
Reductive Elimination : This is the final, product-forming step. The newly formed aryl and amido ligands on the palladium center couple, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7] Bulky, electron-rich ligands are known to accelerate this step.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 3-bromo-N,N,4-trimethylbenzamide with Morpholine
This protocol provides a robust starting point for the coupling of 3-bromo-N,N,4-trimethylbenzamide. Given the electron-rich nature of the aryl bromide, a catalyst system employing a bulky, electron-rich biarylphosphine ligand is recommended to facilitate efficient oxidative addition and reductive elimination.[4][10]
Materials and Reagents
| Reagent | Formula | Purity/Grade | Supplier Example |
| 3-bromo-N,N,4-trimethylbenzamide | C₁₀H₁₂BrNO | >98% | Sigma-Aldrich |
| Morpholine | C₄H₉NO | >99%, anhydrous | Acros Organics |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | Catalyst grade | Strem Chemicals |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₃H₄₉P | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | >98% | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | Mixture of C₆H₁₄ isomers | ACS Grade | Fisher Scientific |
| Silica Gel | - | 230-400 mesh | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | ACS Grade | Fisher Scientific |
Equipment
-
Oven-dried Schlenk flasks or reaction vials
-
Magnetic stir bars and stirrer/hotplate
-
Inert atmosphere system (Schlenk line with Argon or Nitrogen, or a glovebox)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[11]
-
Catalyst Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (11.9 mg, 0.025 mmol, 2.5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq.).
-
Scientist's Note: Using a slight excess of ligand relative to the palladium metal helps prevent catalyst deactivation, as amines can sometimes act as competing ligands.[12] The use of a pre-catalyst, such as an XPhos Pd G3 or G4 precatalyst, can also be employed for greater accuracy and reliability.[13]
-
-
Reagent Addition: Add 3-bromo-N,N,4-trimethylbenzamide (242 mg, 1.0 mmol, 1.0 eq.) and morpholine (105 µL, 1.2 mmol, 1.2 eq.) to the flask.
-
Solvent Addition: Seal the flask with a septum, evacuate, and backfill with argon (repeat this cycle three times). Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting aryl bromide should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Carefully add 10 mL of water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with 10:1 Hexanes:Ethyl Acetate and gradually increasing polarity) to isolate the pure product, 4-(3-(dimethylcarbamoyl)-2-methylphenyl)morpholine.
Reaction Optimization
While the provided protocol is robust, achieving optimal yield and purity may require screening of several parameters. The choice of ligand, base, and solvent are all interdependent.[14] A systematic screening approach is the hallmark of a self-validating and trustworthy protocol.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 92 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 100 | 75 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2.5) | LHMDS (1.5) | THF | 80 | 89 |
| 6 | XPhos Pd G3 (1) | - | NaOtBu (1.4) | Toluene | 100 | 95 |
-
Rationale for Screening:
-
Ligand: XPhos and RuPhos are both excellent bulky biarylphosphine ligands, but subtle electronic and steric differences can impact reaction efficiency for a specific substrate.[10][15]
-
Base: While NaOtBu is a strong, effective base, it may not be compatible with more sensitive functional groups. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be viable alternatives, though they often require a more polar solvent like 1,4-dioxane and may lead to slower reaction rates.[9]
-
Solvent: Toluene is a standard non-polar solvent. Dioxane, being more polar, can improve the solubility of inorganic bases and certain intermediates.[7][8]
-
Troubleshooting Guide
Even robust protocols can encounter issues. Below are common problems and their probable causes and solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Suboptimal choice of ligand, base, or solvent. 3. Insufficient temperature. | 1. Ensure all reagents are pure and solvents are anhydrous. Use rigorous inert atmosphere techniques.[11] 2. Systematically screen reaction parameters (see Section 3). 3. Increase temperature in 10 °C increments, but do not exceed 120 °C to avoid catalyst decomposition. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Insufficient ligand to stabilize the Pd(0) species. 3. Presence of impurities that poison the catalyst. | 1. Lower the reaction temperature and increase the reaction time.[11] 2. Increase the ligand-to-palladium ratio (e.g., from 2.5:1 to 4:1 L:Pd). 3. Purify starting materials and ensure solvents are of high quality. |
| Hydrodehalogenation (Ar-H formation) | 1. Presence of water in the reaction. 2. A β-hydride elimination side reaction pathway is competing with reductive elimination.[1] | 1. Use scrupulously dried reagents and solvents. 2. Switch to a bulkier ligand (e.g., BrettPhos) which can favor reductive elimination.[10] |
| Reaction Stalls | 1. Catalyst has been poisoned or has decomposed over time. 2. Reagent insolubility at the reaction temperature. | 1. Add a second portion of catalyst and ligand. 2. Try a different solvent system to improve solubility (e.g., dioxane instead of toluene).[11] |
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]
-
Buchwald–Hartwig amination - Grokipedia . Grokipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]
-
Role of the base in Buchwald-Hartwig amination . PubMed. [Link]
-
Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination . ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . Organic Letters. [Link]
-
Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. [Link]
-
New Phosphine-Functionalized NHC Ligands: Discovery of an Effective Catalyst for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines . Organometallics. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination . Wordpress. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
A new Buchwald-type diphosphine ligand for the Pd-catalysed amination of aryl chlorides . Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point . University of Windsor. [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating . ResearchGate. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia . Synthesis Spotlight. [Link]
-
Buchwald-Hartwig Chemistry . Macmillan Group, Princeton University. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . PMC. [Link]
-
3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO) . PubChem. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. entegris.com [entegris.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
removing palladium impurities from 3-bromo-N,N,4-trimethylbenzamide products
Topic: Removing Palladium Impurities from 3-bromo-N,N,4-trimethylbenzamide Ticket ID: PD-REM-3BR-BENZ Status: Open Support Tier: Senior Application Scientist
Executive Summary & Diagnostic Triage
User Context: You have synthesized 3-bromo-N,N,4-trimethylbenzamide (likely via palladium-catalyzed cross-coupling or carbonylation) and are facing challenges reducing residual Palladium (Pd) levels to meet ICH Q3D guidelines (<10–20 ppm).
The Chemical Challenge: This specific substrate presents a unique "coordination trap." The tertiary amide (N,N-dimethyl) acts as a Lewis base, potentially stabilizing Pd species in solution and resisting standard aqueous washes. Furthermore, the aryl bromide moiety is a reactive handle; aggressive remediation techniques (e.g., hydrogenation, extreme heat with reducing metals) must be avoided to prevent debromination.
Immediate Action Required: Before selecting a protocol, assess your current status using the Decision Matrix below.
Diagnostic Workflow: Palladium Remediation Decision Matrix
Figure 1: Decision matrix for selecting the appropriate remediation strategy based on initial impurity load.
Method A: Solid-Phase Scavenging (The Gold Standard)
Recommendation: This is the most reliable method for your specific benzamide derivative. Unlike crystallization, it avoids trapping Pd in the crystal lattice. Unlike carbon, it minimizes yield loss due to non-specific binding of the lipophilic benzamide.
Recommended Scavengers:
-
SiliaMetS® Thiol (Si-Thiol): Best general-purpose scavenger.
-
SiliaMetS® DMT (Dimercaptotriazine): Use if Si-Thiol fails; superior for Pd(II) species and stable complexes [1][2].
Protocol: Batch Mode Scavenging
Prerequisites:
-
Solvent: THF, MeOH, Ethyl Acetate, or DMF (Avoid DCM if possible, as it slows kinetics).
-
Temperature: 50°C (Critical for detaching Pd from the amide).
Step-by-Step Guide:
-
Dissolution: Dissolve your crude 3-bromo-N,N,4-trimethylbenzamide in 10 volumes of solvent (e.g., THF or EtOAc).
-
Loading: Add SiliaMetS® Thiol at a ratio of 4 equivalents relative to the residual Pd (or 10-20% w/w relative to the substrate if [Pd] is unknown).
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? The amide group on your molecule competes for the Pd. Heat increases the exchange rate, favoring the thermodynamically stronger Pd-Sulfur bond on the scavenger [3].
-
-
Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover any benzamide adsorbed to the silica pores.
-
Analysis: Concentrate a small aliquot and check Pd levels via ICP-MS.
Mechanism of Action:
Figure 2: Ligand exchange mechanism where the scavenger outcompetes the benzamide substrate for Palladium binding.
Method B: Activated Carbon (Pre-Treatment)
When to use: Only if your crude mixture is black/dark brown (>1000 ppm Pd). Risk Warning: Activated carbon is non-selective.[1] It will adsorb some of your lipophilic 3-bromo-N,N,4-trimethylbenzamide, potentially reducing yield by 5-15% [4].
Protocol:
-
Dissolve crude material in a polar solvent (MeOH or EtOH preferred).
-
Add Activated Carbon (e.g., Darco KB-G or Ecosorb C-941) at 5-10% w/w relative to the substrate.
-
Stir at room temperature for 1 hour. Do not heat significantly, as this promotes oxidative addition of Pd into the aryl-bromide bond.
-
Filter over a tightly packed Celite pad to remove carbon fines.
-
Proceed to Method A (Scavenging) if Pd levels are still >20 ppm.
Method C: Liquid-Liquid Extraction (Chelation)
When to use: Large-scale operations where silica scavengers are cost-prohibitive. Reagent: N-Acetylcysteine (NAC) or Cysteine.
Protocol:
-
Dissolve the product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine , adjusted to pH 7-8 with NaOH.
-
Note: The pH adjustment is vital. At low pH, the thiol is protonated and binds Pd poorly. At very high pH, you risk hydrolyzing the amide or bromide [5].
-
-
Wash the organic layer with the NAC solution (3 x 10 minutes vigorous stirring).
-
Wash with water and brine to remove residual NAC.
-
Dry organic layer and concentrate.
Comparative Data Analysis
| Feature | Silica Scavengers (Si-Thiol) | Activated Carbon | Chelation Wash (NAC) |
| Selectivity | High (Targeted binding) | Low (Adsorbs product) | Moderate |
| Pd Removal | Excellent (<5 ppm) | Good (Gross removal) | Variable |
| Yield Loss | < 1% | 5 - 15% | < 2% |
| Cost | High | Low | Low |
| Risk | Low | Handling fines/Yield | Emulsions |
Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels are still ~50 ppm. What went wrong?
-
Diagnosis: You likely have a Pd(II) species tightly coordinated to the amide or a phosphine ligand.
-
Solution: Switch to Si-DMT (Dimercaptotriazine) . The chelating nature of DMT is more effective for Pd(II) than the single thiol. Alternatively, increase temperature to 60°C (if stable) or extend time to 12 hours.
Q2: Can I use hydrogenation to precipitate the Pd?
-
CRITICAL WARNING: No. Your molecule contains an Aryl Bromide . Hydrogenation conditions (Pd/C + H2) will cause hydrodebromination, converting your 3-bromo-N,N,4-trimethylbenzamide into N,N,4-trimethylbenzamide (loss of the bromine handle).
Q3: The activated carbon step clogged my filter.
-
Solution: Carbon fines are notorious. Use a "sandwich" filtration method: A layer of sand, followed by a thick pad of Celite, followed by another layer of sand. Pre-wet the pad before filtering.[2]
Q4: Will these methods remove the Iron (Fe) if I used Ferrocene ligands?
-
Solution: Si-Thiol is specific to soft metals (Pd, Pt, Rh). If you have Iron, add SiliaBond® Tosic Acid (SCX) mixed with the Si-Thiol.[3] The SCX will scavenge the Iron/Amines, while the Thiol handles the Pd [2].
References
-
Velocity Scientific Solutions. (2018). Application Note: Comparison of SiliaMetS Thiol vs DMT for Palladium Removal. Retrieved from [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
- Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
-
Biotage. (2023). How to Remove Palladium in Three Easy Steps. Retrieved from [Link]
-
ICH. (2019). Guideline Q3D(R2) on Elemental Impurities. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis Guide: 1H NMR Spectrum of 3-bromo-N,N,4-trimethylbenzamide
Executive Summary: The Structural Verification Challenge
In drug discovery, 3-bromo-N,N,4-trimethylbenzamide serves as a critical intermediate, particularly in the synthesis of biphenyl amides and benzazepine derivatives. Its structural verification presents a unique spectroscopic challenge due to two competing phenomena: steric crowding from the ortho-bromine/methyl motif and restricted rotation of the amide bond.
This guide compares the 1H NMR profile of the target compound against its synthetic precursor, 3-bromo-4-methylbenzoic acid , and provides a validated protocol for resolving amide rotamers—a common source of confusion in purity analysis.
Structural Basis & Predicted Shift Logic[1]
To accurately interpret the spectrum, one must understand the electronic and steric environment of the nuclei.
The Aromatic Region (1,3,4-Substitution Pattern)
The benzene ring possesses three non-equivalent protons. The Bromine (Br) atom at position 3 exerts a dual effect: inductive withdrawal (deshielding ortho protons) and resonance donation (shielding para protons), though the inductive effect dominates here.
-
H2 (Position 2): Located between the amide and bromine. It experiences significant deshielding from the carbonyl anisotropy and the inductive effect of Br. Expect a doublet (d) with a small coupling constant (J ≈ 1.5–2.0 Hz) due to meta-coupling with H6.
-
H6 (Position 6): Ortho to the amide. Deshielded by the carbonyl. Expect a doublet of doublets (dd) (J ≈ 8.0 Hz ortho, 2.0 Hz meta).
-
H5 (Position 5): Ortho to the methyl group. This proton is relatively shielded compared to H2/H6. Expect a doublet (d) (J ≈ 8.0 Hz).
The Aliphatic Region & Amide Rotamers
-
Ar-CH3 (Position 4): A standard singlet around 2.40 ppm .
-
N(CH3)2: Due to the partial double-bond character of the C-N amide bond, rotation is restricted at room temperature.[1] This renders the two methyl groups chemically non-equivalent (cis and trans to the carbonyl oxygen).
-
Result: Two distinct singlets (approx. 2.90–3.10 ppm) rather than one integrated 6H signal.[2]
-
Comparative Data: Product vs. Precursor
The most critical application of this analysis is monitoring the conversion of 3-bromo-4-methylbenzoic acid (Starting Material, SM) to the Amide (Product).
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | 3-Bromo-4-methylbenzoic acid (SM) | 3-Bromo-N,N,4-trimethylbenzamide (Product) | Diagnostic Change |
| Acidic Proton | Broad singlet > 10.0 ppm | Absent | Primary confirmation of conversion. |
| N-Methyls | Absent | 2 x Singlets (2.95, 3.10 ppm) | Appearance of rotamers confirms amide formation. |
| Ar-CH3 | ~2.45 ppm (s) | ~2.40 ppm (s) | Minimal shift; confirms core integrity. |
| Aromatic H2 | ~8.20 ppm (d) | ~7.60 ppm (d) | Upfield shift due to amide vs. acid electronics. |
| Aromatic H6 | ~7.90 ppm (dd) | ~7.30 ppm (dd) | Upfield shift. |
| Aromatic H5 | ~7.35 ppm (d) | ~7.25 ppm (d) | Minimal change. |
Note: Exact shifts may vary ±0.05 ppm depending on concentration and water content.
Critical Protocol: Solvent Selection for Rotamer Resolution
A common error in analyzing N,N-dimethylbenzamides is misinterpreting the two N-methyl peaks as impurities. The choice of solvent dictates the resolution of these peaks.
Experiment A: Resolution in CDCl₃ (Recommended)
-
Condition: 298 K (25°C).
-
Observation: The rotational barrier is high enough that the exchange rate is slow on the NMR timescale.
-
Result: Two sharp, distinct singlets for N-Me groups. This allows for accurate integration (3H each) to confirm the absence of mono-methyl impurities.
Experiment B: Coalescence in DMSO-d₆
-
Condition: 298 K - 350 K.
-
Observation: DMSO often lowers the rotational barrier or interacts via H-bonding. As temperature increases, the exchange rate accelerates.
-
Result: The two singlets broaden and may merge into a single broad "hump" or one average singlet.
-
Warning: Do not integrate a broad hump as "impurities." Heat the sample to >80°C to force coalescence into a sharp singlet if quantification is required.
Validated Workflow Diagram
Figure 1: Decision logic for monitoring the synthesis of 3-bromo-N,N,4-trimethylbenzamide via NMR.
Mechanistic Insight: The Amide Resonance
To justify the "Two Singlets" observation to reviewers or QA, cite the resonance contribution.
Figure 2: Amide resonance structures causing restricted rotation and magnetic non-equivalence of methyl groups.
The C-N bond possesses approximately 40% double-bond character. This planar geometry forces one methyl group to be cis to the carbonyl oxygen (deshielded, higher ppm) and the other trans (shielded, lower ppm).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4] (General principles of amide rotation and aromatic coupling).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[5] .
-
Fong, C. W., Lincoln, S. F., & Williams, E. H. (1978).[6] Carbon-13 N.M.R.[3][6][7][8] chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides.[6] Australian Journal of Chemistry, 31(12), 2615-2621. Link
-
PubChem. (2023).[9] 3-Bromo-4-methylbenzoic acid.[3][7][9][10] National Library of Medicine. .
Sources
- 1. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 2. rsc.org [rsc.org]
- 3. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Bromo-4-methylbenzoic acid technical grade, 85 7697-26-9 [sigmaaldrich.com]
- 10. 3-Bromo-4-methylbenzoic acid, 98% - 7697-26-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]
A Comparative Reactivity Guide: 3-Bromo- vs. 3-Chloro-N,N,4-trimethylbenzamide in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, N,N,4-trimethylbenzamide scaffolds are valuable building blocks. The strategic incorporation of a halogen atom at the 3-position provides a crucial "handle" for further molecular derivatization, most commonly through palladium-catalyzed cross-coupling reactions. The choice of this halogen—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.
This guide offers an in-depth comparison of the reactivity of 3-bromo-N,N,4-trimethylbenzamide and its chloro-analogue. We will explore the fundamental chemical principles governing their differential reactivity and provide practical, data-driven insights to inform your synthetic strategy.
Part 1: Theoretical Underpinnings of Reactivity
The generally observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is primarily dictated by the energetics of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] For instance, the BDE for a C-Cl bond in a simple aromatic system is approximately 327 kJ/mol, whereas the C-Br bond is weaker at around 285 kJ/mol.[3] This lower BDE for the C-Br bond means less energy is required to cleave it during the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
Oxidative Addition Kinetics: The oxidative addition step involves the insertion of the palladium catalyst into the C-X bond.[1] The rate of this crucial step is generally faster for aryl bromides than for aryl chlorides.[1] This is attributed to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center, lowering the activation energy of this step.[1] While traditionally viewed as a concerted process, the mechanism can also proceed through a more polar nucleophilic displacement pathway, and understanding these mechanistic nuances is key to catalyst and ligand design.[4][5]
Part 2: Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. A comparison between 3-bromo- and 3-chloro-N,N,4-trimethylbenzamide in this reaction starkly illustrates their reactivity differences.
The more reactive 3-bromo-N,N,4-trimethylbenzamide will typically undergo Suzuki-Miyaura coupling under milder conditions. Standard catalyst systems, such as those employing Pd(OAc)₂ with triphenylphosphine (PPh₃) or other simple phosphine ligands, are often sufficient to achieve high yields at moderate temperatures (e.g., 80-90 °C).
Conversely, the less reactive 3-chloro-N,N,4-trimethylbenzamide demands more specialized and robust catalytic systems to overcome the higher activation barrier of the C-Cl bond.[6][7] Achieving comparable yields often requires:
-
Advanced Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][8] These ligands promote the oxidative addition step for the less reactive aryl chloride.
-
Higher Temperatures: Reaction temperatures are typically elevated, often in the range of 100-120 °C.[1]
-
Higher Catalyst Loadings: While not always necessary with modern catalysts, higher loadings may be required to drive the reaction to completion.[9]
The choice is therefore a trade-off: the bromo-derivative offers higher reactivity and convenience, while the chloro-derivative provides a more cost-effective starting material, a crucial consideration for large-scale synthesis.[1]
Part 3: Data Summary & Visualization
The key differences in physicochemical properties and expected reactivity are summarized below.
| Property | 3-Bromo-N,N,4-trimethylbenzamide | 3-Chloro-N,N,4-trimethylbenzamide | Rationale & Citation |
| Molecular Weight | ~242.12 g/mol | ~197.67 g/mol | Based on atomic weights. |
| C-X Bond Strength | Weaker (~285 kJ/mol) | Stronger (~327 kJ/mol) | The C-Cl bond is stronger and requires more energy to break.[3] |
| Reactivity in Pd Coupling | Higher | Lower | The weaker C-Br bond leads to a faster rate-determining oxidative addition step.[1][10] |
| Typical Reaction Temp. | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) | More thermal energy is needed to activate the stronger C-Cl bond.[1] |
| Catalyst/Ligand Choice | Standard ligands often suffice (e.g., PPh₃) | Requires specialized, electron-rich, bulky ligands (e.g., Buchwald ligands, NHCs).[1] | |
| Cost-Effectiveness | Generally higher cost | Generally lower cost | Aryl chlorides are more widely available and economical starting materials.[1] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity of the C-X bond is paramount.
Caption: Suzuki-Miyaura Catalytic Cycle
Part 4: Experimental Protocol for Comparative Analysis
To empirically validate the reactivity differences, a parallel experiment can be designed. The following protocol for a Buchwald-Hartwig amination provides a framework for such a comparison. This reaction is another cornerstone of C-N bond formation and is highly sensitive to the nature of the aryl halide.
Objective: To compare the reaction rate and yield of the Buchwald-Hartwig amination of 3-bromo- vs. 3-chloro-N,N,4-trimethylbenzamide with morpholine.
Materials:
-
3-bromo-N,N,4-trimethylbenzamide
-
3-chloro-N,N,4-trimethylbenzamide
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (or another suitable bulky phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block or oil bath
-
GC-MS or LC-MS for analysis
Workflow Diagram:
Caption: Comparative Experimental Workflow
Step-by-Step Procedure:
Note: This procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (e.g., 2 mol%) and XantPhos (e.g., 4 mol%). Add a portion of the toluene and stir for 15-20 minutes. This pre-forms the active catalyst and can lead to more consistent results.
-
Reaction Setup:
-
Prepare two identical reaction vials, labeled "A" (for bromo) and "B" (for chloro).
-
To each vial, add sodium tert-butoxide (1.4 equivalents).
-
To Vial A, add 3-bromo-N,N,4-trimethylbenzamide (1.0 equivalent, e.g., 0.5 mmol).
-
To Vial B, add 3-chloro-N,N,4-trimethylbenzamide (1.0 equivalent, e.g., 0.5 mmol).
-
-
Addition of Reagents:
-
Add the pre-formed catalyst solution (or the solid catalyst and ligand directly) to each vial.
-
Add the remaining anhydrous toluene to bring the reaction to the desired concentration (e.g., 0.2 M).
-
Finally, add morpholine (1.2 equivalents) to each vial. The choice of a secondary amine like morpholine is a robust test for these coupling reactions.[11]
-
-
Reaction and Monitoring:
-
Seal the vials tightly.
-
Place both vials in a pre-heated heating block set to 100 °C and begin vigorous stirring.
-
Take an initial sample (t=0) and subsequent samples at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr).
-
To sample, briefly remove the vial from heat, unseal, and quickly remove a small aliquot (e.g., 20 µL). Quench the aliquot in a separate vial containing a solvent like ethyl acetate with an internal standard.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or LC-MS to determine the ratio of starting material to product.
-
Plot the consumption of the aryl halide and the formation of the product over time for both reactions.
-
Expected Outcome: The reaction with 3-bromo-N,N,4-trimethylbenzamide (Vial A) is expected to proceed significantly faster and may reach completion within a few hours. The reaction with the chloro-analogue (Vial B) will be noticeably slower, potentially requiring a much longer reaction time to achieve a comparable yield. This direct comparison provides a powerful, data-driven validation of the theoretical reactivity principles.
Conclusion
The selection between 3-bromo- and 3-chloro-N,N,4-trimethylbenzamide is a strategic decision guided by a balance of reactivity, cost, and the specific demands of the synthetic target. The bromo-derivative is the substrate of choice for rapid, small-scale synthesis and proof-of-concept studies where reaction efficiency under mild conditions is paramount. In contrast, for large-scale manufacturing or cost-driven projects, the initial investment in developing a robust protocol for the less reactive but more economical chloro-derivative is often justified. The continuous evolution of highly active catalyst systems continues to narrow the reactivity gap, making aryl chlorides increasingly viable and attractive partners in cross-coupling chemistry.[1]
References
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link]
-
McIndoe, S. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Academia.edu. Available from: [Link]
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Available from: [Link]
-
PubMed. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link]
-
Royal Society of Chemistry. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available from: [Link]
-
Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted... Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Available from: [Link]
-
National Center for Biotechnology Information. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]
-
ChemRxiv. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate. Available from: [Link]
-
National Center for Biotechnology Information. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Available from: [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]
-
Chemistry LibreTexts. 6.4: Bond Dissociation Energy. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Reddit. Why does the bond dissociation energy differ across same bonds in different compounds? Available from: [Link]
-
ACS Publications. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available from: [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 3-bromo-N,N,4-trimethylbenzamide
For: Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the integrity of every result hinges on the quality of the starting materials. A seemingly simple vial of a chemical compound like 3-bromo-N,N,4-trimethylbenzamide is the foundation of countless hours of experimentation. Its identity, purity, and stability are not mere details; they are critical parameters that dictate the validity and reproducibility of your work. The Certificate of Analysis (COA) is the primary document that provides this crucial information, yet its interpretation requires a nuanced understanding of analytical chemistry.[1][2]
This guide offers an in-depth, practical comparison of how to dissect a COA for 3-bromo-N,N,4-trimethylbenzamide. We will move beyond a simple checklist, delving into the causality behind analytical choices and demonstrating how a multi-faceted analytical approach forms a self-validating system for quality assurance. This document is designed to empower you to not only read a COA but to critically evaluate it, ensuring your research is built on a foundation of unimpeachable quality.
Deconstructing the Certificate of Analysis: Beyond the Header
A COA is a batch-specific "report card" for your chemical.[3] It provides the manufacturer's quality control testing results for the exact lot you have received. While the format may vary between suppliers, the core information remains consistent. Let's examine a hypothetical, yet typical, COA for 3-bromo-N,N,4-trimethylbenzamide.
Table 1: Sample Certificate of Analysis
| Parameter | Specification | Result: Lot #BNT4-1121 |
| Product Name | 3-bromo-N,N,4-trimethylbenzamide | Conforms |
| CAS Number | 201138-75-2 | Conforms |
| Molecular Formula | C₁₀H₁₂BrNO | Conforms |
| Molecular Weight | 242.11 g/mol | Conforms |
| Appearance | White to Off-White Solid | White Crystalline Solid |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Identity (¹H NMR) | Conforms to Structure | Conforms |
| Mass (MS) | Conforms to Structure | Conforms |
| Melting Point | Specification Range | 98-102 °C |
The Analytical Trinity: A Multi-Pronged Approach to Verification
True confidence in a compound's quality comes from the convergence of data from multiple, independent (orthogonal) analytical techniques. For a molecule like 3-bromo-N,N,4-trimethylbenzamide, the essential trio is Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Confirmation via Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the exact structure of an organic molecule. It provides a detailed map of the carbon and hydrogen framework.
-
Expertise & Causality: We use ¹H NMR to confirm the presence and connectivity of hydrogen atoms and ¹³C NMR for the carbon backbone. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this benzamide as it dissolves the sample without creating an interfering signal.
Predicted NMR Data for 3-bromo-N,N,4-trimethylbenzamide:
-
¹H NMR: The proton spectrum should reveal four distinct signals:
-
A singlet for the aromatic proton between the bromine and amide groups.
-
Two signals (likely doublets) for the other two aromatic protons.
-
A singlet for the methyl group on the aromatic ring.
-
A singlet (or two closely spaced singlets due to restricted rotation around the C-N bond) for the two N-methyl groups.
-
-
¹³C NMR: The carbon spectrum will be more complex but should show the expected number of signals corresponding to the unique carbon environments in the molecule.
Table 2: Predicted vs. Hypothetical COA NMR Data
| Assignment | Predicted ¹H Shift (ppm) | Hypothetical Result (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~2.9 - 3.1 | 3.05 (s, 6H) | ~35, 39 |
| Ar-CH₃ | ~2.4 | 2.42 (s, 3H) | ~21 |
| Ar-H | ~7.2 - 7.6 | 7.30-7.55 (m, 3H) | ~125-140 |
| C=O | N/A | N/A | ~170 |
-
Trustworthiness: A clean NMR spectrum that matches the expected pattern provides high confidence in the compound's identity. The presence of small, unidentifiable peaks could indicate impurities. Comparing the integration values of the signals should also correspond to the number of protons (e.g., the N-methyl signal should integrate to 6 protons relative to the aryl-methyl's 3 protons).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 3-bromo-N,N,4-trimethylbenzamide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Molecular Weight and Isotopic Pattern Verification with Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of its composition. For halogenated compounds, it offers an additional layer of confirmation.
-
Expertise & Causality: The key feature to look for in the mass spectrum of 3-bromo-N,N,4-trimethylbenzamide is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z).[4] This is a definitive piece of evidence for the presence of a single bromine atom.
Caption: Expected isotopic pattern for a mono-brominated compound in MS.
-
Trustworthiness: A high-resolution mass spectrometer (HRMS) can provide a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the molecular formula. If the COA reports a mass that matches the theoretical mass (242.0175 for [M+H]⁺) and shows the correct isotopic pattern, it strongly validates the compound's identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent, such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺, at m/z 242.0175 and 244.0155.
-
Data Analysis: Analyze the resulting spectrum to confirm the molecular weight and the characteristic 1:1 isotopic pattern for bromine.
Quantifying Purity with High-Performance Liquid Chromatography (HPLC)
While NMR and MS confirm the structure of the main component, HPLC is the workhorse for quantifying its purity.[5]
-
Expertise & Causality: A reverse-phase HPLC method is typically employed for a molecule of this polarity. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) is used to elute the compound. The principle is that the main compound and any impurities will interact differently with the column and mobile phase, causing them to separate and elute at different times (retention times). A UV detector is used to monitor the column effluent, as the benzene ring in the molecule absorbs UV light. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A self-validating workflow for compound quality control.
-
Trustworthiness: This method is highly reproducible and sensitive, capable of detecting impurities at very low levels.[6] A result of ≥98.0% purity by HPLC provides strong evidence that the sample is suitable for most research applications. It is crucial to compare the chromatogram on the COA with an in-house analysis to verify the results.
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid. Degas both solvents.
-
Sample Preparation: Accurately prepare a stock solution of 3-bromo-N,N,4-trimethylbenzamide in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of mobile phase A and B.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to 3-bromo-N,N,4-trimethylbenzamide.
Comparison and Actionable Insights: Evaluating Different Suppliers
The true test of a robust quality control system is its ability to compare materials and make informed decisions. Let's imagine you receive a COA from an alternative supplier.
Table 3: Comparative Analysis of COA Data
| Parameter | Specification | Result: Lot #BNT4-1121 (Supplier A) | Result: Lot #XYZ-9876 (Supplier B) | Analysis & Action |
| Purity (HPLC) | ≥ 98.0% | 99.2% | 97.5% | Out of Specification. Lot #XYZ-9876 does not meet the required purity. This could impact experimental outcomes. Action: Reject the lot or use only for non-critical applications. |
| Identity (¹H NMR) | Conforms | Conforms | Conforms, but with minor peaks at 3.8 ppm | The main structure is correct, but the peak at 3.8 ppm may suggest a residual solvent (e.g., methanol) or a related impurity. Action: Investigate the identity of the impurity. |
| Appearance | White to Off-White Solid | White Crystalline Solid | Yellowish Powder | The color difference may indicate the presence of an oxidized impurity or a different polymorphic form. Action: Proceed with caution; the discoloration is a red flag. |
Common Impurities and Their Origins:
Understanding the synthetic route can help predict potential impurities. For an amide like this, common impurities could include:
-
Unreacted Starting Materials: 3-bromo-4-methylbenzoic acid or residual dimethylamine.
-
Reagent-Related Byproducts: Byproducts from the coupling agent used to form the amide bond.[7]
-
Side-Reaction Products: Impurities from over-bromination or reactions at other positions on the aromatic ring.
Conclusion
Interpreting a Certificate of Analysis is a critical skill for any scientist. It is not a passive act of filing a document but an active process of scientific inquiry. By understanding the principles behind the key analytical techniques—NMR for structure, MS for molecular weight, and HPLC for purity—you can critically evaluate the data presented. This multi-faceted approach, where each technique provides a different piece of the puzzle, creates a self-validating system that ensures the quality and integrity of your research materials. Always demand a comprehensive COA, and never hesitate to perform your own verification analysis for critical experiments. Your science deserves a foundation of absolute certainty.
References
- Vertex AI Search. (2025).
- Brand Nutra. (2024). Understanding the Certificate of Analysis (COA): A Comprehensive Guide.
- TrustPointe Analytics LLC. (2024).
- Biosyyd. (2026).
- Advent Chembio.
- The Royal Society of Chemistry. (2018). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- PubChem. 3-bromo-N,N-dimethylbenzamide.
- PubChemLite. 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO).
- BenchChem. (2025). A Comparative Guide to the Analytical Determination of 3-Bromo-N,N-diethyl-4-methylaniline.
- BenchChem. (2025). Common impurities in N,3-dihydroxybenzamide synthesis and their removal.
- Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.
Sources
- 1. brandnutra.com [brandnutra.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. PubChemLite - 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Validation of 3-bromo-N,N,4-trimethylbenzamide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Subject: Comparative strategies for the structural authentication of sterically hindered benzamide scaffolds.
Executive Summary: The Rotameric "Trap" in Benzamide Scaffolds
In drug discovery, 3-bromo-N,N,4-trimethylbenzamide serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl pharmacophores. However, its validation presents a specific analytical challenge: Restricted Rotation .
Unlike primary amides, the N,N-dimethyl functionality creates a partial double-bond character (C–N), leading to distinct rotamers observable on the NMR timescale. A common error in rapid QC is misinterpreting the two distinct N-methyl singlets as impurities.
This guide compares Routine Rapid Analysis (Method A) against Definitive Structural Elucidation (Method B) , providing the experimental logic required to certify this scaffold for IND-enabling studies.
Part 1: Comparative Analysis of Validation Architectures
The following table contrasts the "Quick-Check" approach used in high-throughput screening versus the "Gold Standard" required for rigorous characterization.
| Feature | Method A: Routine QC (Rapid) | Method B: Definitive Elucidation (Rigorous) |
| Primary Technique | 1D ¹H NMR (CDCl₃, 298 K) + LC-MS | Variable Temperature (VT) NMR + 2D NOESY + XRD |
| Resolution Goal | Confirm Mass & Purity (>95%) | Confirm Regiochemistry & Rotameric Dynamics |
| Rotamer Handling | Often ignored; peaks reported as "multiplets" or "broad" | Coalescence Analysis : Proves dynamic equilibrium |
| Regio-Verification | Assumed based on starting material | NOE Mapping : Proves Br/Me positions explicitly |
| Throughput | 10 mins / sample | 4–24 hours / sample |
| Blind Spot | Cannot distinguish 3-bromo vs. 2-bromo isomers reliably | None (XRD provides absolute connectivity) |
Part 2: The Structural Logic & Decision Tree
The following diagram illustrates the decision logic for validating the 3-bromo-N,N,4-trimethylbenzamide scaffold, specifically addressing the regiochemistry of the bromine atom and the rotameric nature of the amide.
Caption: Workflow distinguishing rotameric behavior from impurities and verifying bromine regiochemistry.
Part 3: Detailed Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Validation
Objective: To distinguish between genuine impurities and rotamers caused by the partial double bond character of the amide C–N bond.
-
Theory: At room temperature (298 K), the rotation barrier (~15 kcal/mol) is high enough that the syn and anti N-methyl groups are magnetically non-equivalent. Heating the sample supplies enough energy to overcome this barrier, causing the signals to broaden and eventually coalesce into a single singlet.
-
Procedure:
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d₆ (preferred over CDCl₃ for high-temperature stability).
-
Acquisition 1 (298 K): Acquire standard proton spectrum. Expect two distinct singlets for N-Me groups around 2.9–3.1 ppm.
-
Acquisition 2 (323 K): Increase probe temperature. Peaks should broaden.
-
Acquisition 3 (353 K - 373 K): Peaks should coalesce into a single sharp singlet (Coalescence Temperature,
).
-
-
Acceptance Criteria: Reversible sharpening of the signal upon cooling back to 298 K confirms the compound is a single chemical entity, not a mixture.
Protocol 2: 2D NOESY for Regiochemical Assignment
Objective: To prove the Bromine is at position 3 and the Methyl is at position 4.
-
Critical Correlations:
-
Irradiation of Aryl-Methyl (Pos 4):
-
Observation: Strong NOE to H5 (aromatic proton).
-
Observation:NO NOE to position 3 (because Br is substituted there).
-
-
Irradiation of N-Methyls:
-
Observation: NOE correlations to H2 and H6 (ortho protons on the ring).
-
-
-
Interpretation: If the Bromine were at position 2, the N-Methyls would show a different NOE pattern (or lack thereof due to steric twist) compared to the H2/H6 correlation.
Protocol 3: Single Crystal X-Ray Diffraction (The Ultimate Validator)
Objective: Absolute structural determination.
-
Crystallization Method: Slow evaporation.[1]
-
Dissolve 20 mg in a 1:1 mixture of CH₂Cl₂/Hexane.
-
Allow solvent to evaporate at 4°C over 48 hours.
-
-
Data Interpretation:
-
Confirm the C(O)-N bond length is approx 1.32–1.34 Å (shorter than single bond, confirming double bond character).
-
Verify the Br-C3 bond length (approx 1.89 Å).
-
Part 4: Technical Data Reference (Simulated/Expected)
Based on authoritative literature for N,N-dimethylbenzamide derivatives [1, 2], the following spectral data characterizes the validated structure.
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Aryl H2 | 7.55 | Doublet (d) | 1H | meta-coupling to H6; Deshielded by C=O |
| Aryl H6 | 7.25 | Doublet of Doublets | 1H | ortho-coupling to H5 |
| Aryl H5 | 7.18 | Doublet (d) | 1H | ortho-coupling to H6 |
| N-Me (A) | 3.10 | Singlet (s) | 3H | syn to Carbonyl Oxygen (Deshielded) |
| N-Me (B) | 2.98 | Singlet (s) | 3H | anti to Carbonyl Oxygen (Shielded) |
| Ar-Me | 2.42 | Singlet (s) | 3H | Position 4 (shielded relative to N-Me) |
Note on Mass Spectrometry:
-
Expected m/z: 241.01 / 243.01 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Fragmentation: Loss of -N(CH₃)₂ radical is common, showing a fragment at [M-44]⁺.
Part 5: Regiochemistry Verification Diagram
The spatial arrangement is critical for the NOESY experiment. The diagram below details the expected Nuclear Overhauser Effect interactions.
Caption: NOE connectivity map. The absence of a correlation between Aryl-Me and Position 3 confirms the Bromine substitution.
References
-
Riddell, F. G., & Williams, D. A. R. (1973). Restricted Rotation in the N,N-Dimethylamides of the Pyridinecarboxylic Acids.[2] Journal of the Chemical Society, Perkin Transactions 2, 587–590. Link
-
PubChem.[3][4][5] (n.d.). 3-bromo-N,N,4-trimethylbenzamide (Compound).[4] National Library of Medicine. Retrieved February 24, 2026. Link
-
Reeves, L. W., et al. (1971). Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide. Canadian Journal of Chemistry, 49(9), 1384–1399. Link
-
TCI Chemicals. (n.d.). 3-Bromo-N-methylbenzamide Product Specification. Retrieved February 24, 2026. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Restricted rotation in the NN-dimethylamides of the pyridinecarboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 3-Bromo-N-methylbenzamide | 49834-22-2 | TCI AMERICA [tcichemicals.com]
- 4. PubChemLite - 3-bromo-n,n,4-trimethylbenzamide (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 5. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reference Standards for 3-Bromo-N,N,4-Trimethylbenzamide: A Comparative Qualification Guide
Executive Summary & Technical Context[1][2][3]
In the synthesis of complex pharmaceutical APIs—particularly kinase inhibitors targeting pathways like p38 MAP kinase—3-bromo-N,N,4-trimethylbenzamide (CAS 201138-75-2) serves as a pivotal Key Starting Material (KSM) .[1] Its structural integrity is defined by the precise installation of a bromine atom at the meta position relative to the amide and ortho to the methyl group.[1]
The quality of the reference standard used to release this KSM directly impacts the safety profile of the final drug product.[1] A common error in drug development is treating this compound as a simple "commodity reagent" rather than a critical analytical benchmark.[1]
This guide objectively compares the performance of a Qualified Reference Standard (QRS) against the most common alternative: Reagent Grade Building Blocks (RGBB) .[1]
The Chemical Challenge: Regio-Selectivity
The synthesis of 3-bromo-N,N,4-trimethylbenzamide typically involves the bromination of N,N,4-trimethylbenzamide.[1]
-
The Amide Group (C1): Electron-withdrawing, meta-director (directs to C3).[1]
-
The Methyl Group (C4): Electron-donating, ortho-director (directs to C3).[1]
While these effects work in concert to favor the 3-bromo isomer, process deviations can yield 2-bromo (ortho to amide) or 3,5-dibromo impurities.[1] A Reagent Grade alternative often fails to detect these regioisomers due to non-specific "Area %" reporting.[1]
Comparative Analysis: Qualified Standard vs. Reagent Grade
The following data highlights the risks associated with using "off-the-shelf" reagents as analytical standards without further characterization.
Table 1: Specification and Performance Comparison
| Feature | Qualified Reference Standard (QRS) | Reagent Grade Building Block (RGBB) | Impact on Analysis |
| Assay Method | Mass Balance or qNMR (w/ Uncertainty) | HPLC Area % (Uncorrected) | RGBB overestimates purity by ignoring water/solvents, leading to potency errors in the API.[1] |
| Purity Value | Typically 99.5% ± 0.3% (w/w) | "≥ 98%" (nominal) | "98%" Area % could be 95% w/w if significant solvent is trapped.[1] |
| Regio-Purity | Explicitly tested for 2-bromo isomer | Unknown / Not Specified | Risk of carrying regio-isomeric impurities into the final drug substance.[1] |
| Water Content | Measured (KF Titration) | Not Measured | Hygroscopic nature of amides can cause weighing errors of 1-2%.[1] |
| Traceability | Traceable to Primary Standard (or fully characterized) | Batch-dependent; no traceability | Regulatory rejection risk during IND/NDA filing.[1] |
Deep Dive: The "Area %" Trap
In an experimental comparison, a Reagent Grade sample of 3-bromo-N,N,4-trimethylbenzamide showed 99.2% purity by HPLC .[1] However, when subjected to Loss on Drying (LOD) and Residual Solvent analysis (GC-HS) , the sample contained:
True Potency Calculation:
Using the RGBB as a 100% standard would introduce a 2.7% systematic bias in all analytical results, potentially causing OOS (Out of Specification) results for the final API yield or purity.[1]
Experimental Protocols for Qualification
To establish a self-validating reference system, you must upgrade a Reagent Grade material to a Secondary Standard or purchase a Qualified Standard.[1] Below are the mandatory protocols.
Protocol A: Regio-Isomer Discrimination (HPLC)
Objective: Separate the 3-bromo target from potential 2-bromo and dibromo impurities.[1]
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 240 nm (Amide absorption max).[1]
-
Causality: The ortho-bromo (2-bromo) isomer will have a shorter retention time than the meta-bromo (3-bromo) due to steric twisting of the amide bond, which disrupts conjugation and increases polarity.[1]
-
Acceptance Criteria: Resolution (
) > 2.0 between main peak and nearest impurity.[1]
Protocol B: Absolute Potency by qNMR (The Gold Standard)
Objective: Assign an absolute purity value without relying on response factors.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone.[1]
-
Why Maleic Acid? Singlet at ~6.3 ppm is distinct from the aromatic protons of the benzamide (7.0–8.0 ppm).[1]
-
-
Solvent: DMSO-d6 (ensures full solubility of both amide and IS).[1]
-
Procedure:
-
Weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) directly into the NMR tube (precision ±0.01 mg).[1] -
Acquire 1H-NMR with
(relaxation delay) 30 seconds (to ensure full relaxation of protons).
-
-
Calculation:
[1]-
Where
= Integral area, = Number of protons, = Molar mass, = Purity.
-
Visualization of Qualification Workflow
The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.
Figure 1: Decision matrix for qualifying a reference standard. Note the mandatory analytical loop for Reagent Grade sources.
Impurity Pathway & Structural Logic[1]
Understanding why impurities exist validates the need for specific testing.[1]
Figure 2: Bromination pathways showing the origin of critical regio-isomeric impurities.[1]
Conclusion
For 3-bromo-N,N,4-trimethylbenzamide , the distinction between a "chemical" and a "standard" lies in the data. While Reagent Grade material is suitable for synthesis, it is unfit for analytical quantitation without rigorous qualification.
Recommendation:
-
For Early Discovery: Reagent Grade (assumed 100%) is acceptable.[1]
-
For GLP/GMP Release: You must either purchase a Certified Reference Standard or perform the Protocol B (qNMR) qualification in-house to establish a traceable potency factor.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3335826, 3-bromo-N,N-dimethylbenzamide. Retrieved February 24, 2026 from [Link](Note: Closely related structural analogue used for property validation).[1]
- United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR methodology).
- International Conference on Harmonisation (ICH).ICH Q3A(R2): Impurities in New Drug Substances. (Guideline for reporting thresholds of impurities like the 2-bromo isomer).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
